molecular formula C15H18ClN3O4S B2584809 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 1286703-92-1

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No.: B2584809
CAS No.: 1286703-92-1
M. Wt: 371.84
InChI Key: YJOFCDNAKPUOQH-UHFFFAOYSA-N
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Description

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a chlorophenyl group, and a thiolane-1,1-dioxide moiety

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S/c16-11-2-1-3-13(8-11)19-6-5-18(15(19)21)9-14(20)17-12-4-7-24(22,23)10-12/h1-3,8,12H,4-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOFCDNAKPUOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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